1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
Overview
Description
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is a chemical compound with the molecular formula C10H14N4S2 . It has a molecular weight of 254.38 . The IUPAC name for this compound is 1,2-bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 799.1±60.0 °C and its predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL) but insoluble in water .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, due to its pyrazole components, might be involved in antioxidant reactions, akin to those studied in ABTS/PP Decolorization Assays. Such assays reveal that certain antioxidants can form coupling adducts with radical cations, suggesting that compounds like this compound could participate in similar pathways, contributing to antioxidant capacity through specific reactions such as coupling, which may influence the comparison between antioxidants and their degradation products (Ilyasov et al., 2020).
Role in Cytochrome P450 Inhibition
Compounds containing pyrazole structures, like this compound, may act as inhibitors of Cytochrome P450 isoforms, playing a role in drug metabolism and potentially influencing drug-drug interactions. The specificity and potency of such inhibitors are crucial in deciphering the involvement of specific CYP isoforms, where pyrazole derivatives could offer selective inhibition pathways (Khojasteh et al., 2011).
Distribution and Metabolite Profiling
Research on the distribution of methyl sulfone metabolites in human tissues suggests that compounds like this compound might undergo metabolic transformations leading to distinct distribution patterns in liver compared to other tissues. Such studies highlight the need to understand the metabolic fate and tissue distribution of pyrazole-containing compounds (Chu et al., 2003).
Liquid Crystal Research
Pyrazoline derivatives, such as those structurally related to this compound, have been studied for their potential in creating new liquid crystal phases. The unique properties of such compounds, including the ability to form twist-bend nematic phases, are of interest in the development of advanced liquid crystal technologies (Henderson & Imrie, 2011).
Dental Applications
The inclusion of pyrazoline compounds in dental materials, such as flowable dental composites, can enhance their antibacterial properties. Studies on compounds similar to this compound in dental composites indicate that while they may improve antibacterial properties, they could also affect mechanical properties, such as compressive strength, which is crucial for the practical application of these materials in dentistry (Abaszadeh & Mohammadzadeh, 2020).
properties
IUPAC Name |
5-methyl-3-[(5-methyl-1H-pyrazol-3-yl)disulfanyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-5-3-7(11-9-5)13-14-8-4-6(2)10-12-8/h3-4H,1-2H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIBRJIADPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)SSC2=NNC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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